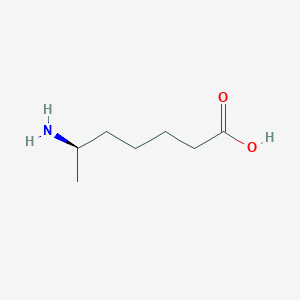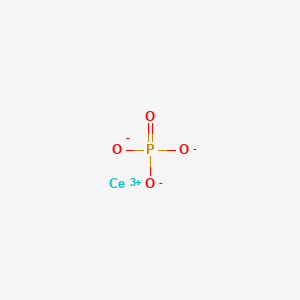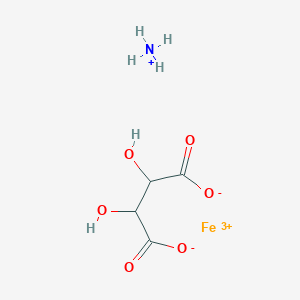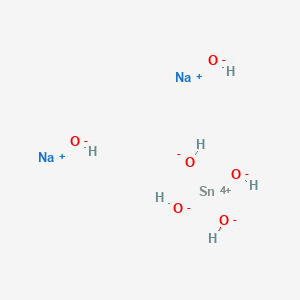
(+)-6-Aminoenanthic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-6-Aminoenanthic acid, also known as (+)-6-AEA, is an amino acid derivative that has been the subject of scientific research for several decades. This compound has shown potential in various applications, including as a tool for studying the mechanisms of certain physiological processes. In
Mécanisme D'action
The mechanism of action of (+)-6-AEA involves its binding to the GPR18 receptor, leading to the activation of downstream signaling pathways. This activation can result in various physiological effects, including the modulation of pain perception and inflammation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (+)-6-AEA are complex and varied, depending on the specific context in which it is used. Some of the reported effects of this compound include the modulation of pain perception, inflammation, and immune function. Additionally, (+)-6-AEA has been shown to have potential in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (+)-6-AEA in lab experiments is its well-defined mechanism of action, which allows for precise control of the physiological effects it produces. Additionally, this compound is relatively easy to synthesize and purify, making it a readily available tool for researchers. However, there are also some limitations to using (+)-6-AEA in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several potential future directions for research involving (+)-6-AEA. One area of interest is the development of more selective agonists for the GPR18 receptor, which could provide more precise control over the physiological effects produced by this compound. Additionally, future research could explore the potential of (+)-6-AEA in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. Finally, there is also potential for the use of (+)-6-AEA in the development of novel pain medications, given its ability to modulate pain perception.
Méthodes De Synthèse
The synthesis of (+)-6-AEA is a relatively complex process that involves several steps. One of the most commonly used methods involves the reaction of (+)-6-bromohexanoic acid with ammonia in the presence of a palladium catalyst. This reaction results in the formation of the desired product, which can then be purified through various methods, including column chromatography.
Applications De Recherche Scientifique
(+)-6-AEA has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to act as an agonist for the G protein-coupled receptor GPR18, which is involved in various physiological processes, including inflammation and pain perception. Additionally, (+)-6-AEA has been used as a tool for studying the endocannabinoid system, which is involved in the regulation of various physiological processes, including mood, appetite, and pain perception.
Propriétés
Numéro CAS |
14617-68-6 |
|---|---|
Nom du produit |
(+)-6-Aminoenanthic acid |
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
(6R)-6-aminoheptanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
Clé InChI |
NWMZFMZOYYFQKQ-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CCCCC(=O)O)N |
SMILES |
CC(CCCCC(=O)O)N |
SMILES canonique |
CC(CCCCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)






